

Efficacy Data of Dinaciclib in Cisplatin-Resistant Cancer Models

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Compound Focus: Dinaciclib

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Cancer Type	Model System	Key Findings (Combination: Dinaciclib + Cisplatin)	Proposed Mechanism	Citation
Testicular Cancer (Nonseminoma)	CP-resistant NT2/D1 and NCCIT cell lines; Zebrafish xenograft	Significant reduction in cell viability and proliferation; Enhanced tumor growth inhibition <i>in vivo</i>	Targets CDK5 (overexpressed in CP-resistant models); Induces cell cycle arrest [1].	
Ovarian Cancer	A2780, SKOV-3, OVCAR-3 CP-resistant cell lines; Primary patient cells	Additive effect with cisplatin; Highly effective in CP-refractory primary cells (IC50 in nM range)	Pan-CDK inhibition; Induces G2/M cell cycle arrest and apoptosis; independent of platinum resistance status [2].	
Gastric Cancer	Cell lines; Patient-derived tumoroids	Synergistic reduction in tumor volume; Extended survival in PDX models	Inhibits CDK1-SOX9-BCL-xL axis; Downregulates anti-apoptotic BCL-xL [3].	

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	(PDX) mouse models			
Cholangiocarcinoma (CCA)	Patient-derived xenograft cells (PDXC); Cell lines; PDX mouse model	Robust, sustained tumor growth inhibition greater than either drug alone	Suppresses CDK2/5/9 ; Induces caspase-dependent apoptosis; Downregulates BCL-2 and BCL-XL [4].	

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.

- **Cell Viability and Proliferation (MTT Assay)**

- **Procedure:** Cells are seeded in plates and treated with a concentration range of **dinaciclib** and/or cisplatin for 48 hours. MTT reagent is added and converted to purple formazan by metabolically active cells. The formazan crystals are dissolved, and absorbance is measured. Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined [1] [2].
- **Cell Counting:** As a complementary method, cells are trypsinized after treatment and counted using an automated cell counter to directly assess proliferation rates [1].

- **Apoptosis Analysis (Flow Cytometry)**

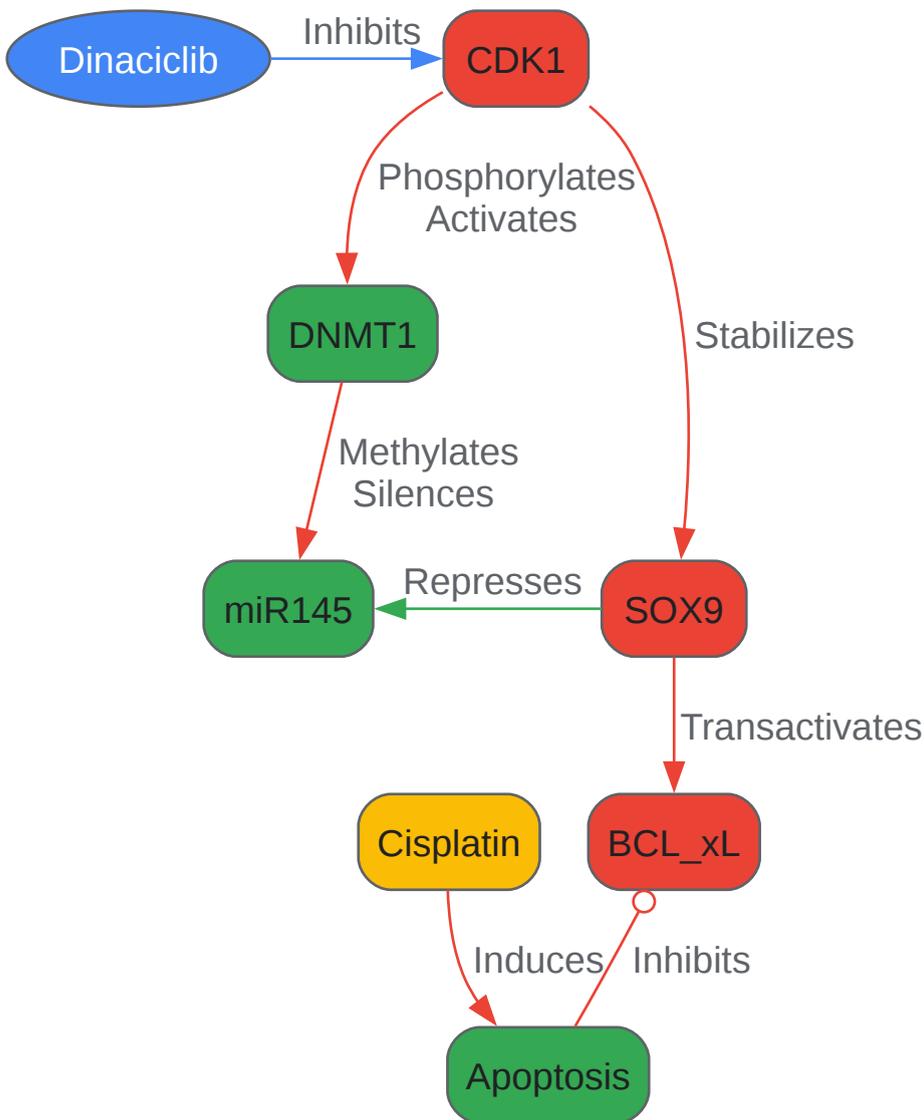
- **Procedure:** Following drug treatment, cells are harvested and stained with **Annexin V-fluorescein isothiocyanate (FITC)** and **propidium iodide (PI)**. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V/PI-double positive cells are late apoptotic or necrotic [4] [5].

- **Cell Cycle Analysis (Flow Cytometry)**

- **Procedure:** Treated cells are fixed, permeabilized, and stained with a DNA-binding dye like PI in the presence of RNase. The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different cell cycle phases (sub-G1, G0/G1, S, G2/M) is quantified based on DNA content [1] [6].
- **In Vivo Efficacy (Mouse & Zebrafish Xenograft Models)**
 - **Mouse PDX Models:** Patient-derived tumor tissue is implanted into immunodeficient mice. Once tumors are established, mice are treated with vehicle, **dinaciclib**, cisplatin, or the combination. **Tumor volume** is measured regularly, and **survival** is tracked [3] [4].
 - **Zebrafish Xenograft Model:** Zebrafish embryos are microinjected with fluorescently labeled cancer cells into the yolk sac. Embryos are then treated with drugs, and **tumor growth** is monitored and quantified using fluorescence microscopy over several days [1].

Mechanism of Action: CDK1-SOX9-BCL-xL Signaling Axis

Dinaciclib overcomes cisplatin resistance in gastric cancer by disrupting a critical signaling pathway that promotes cell survival. The following diagram illustrates this key mechanism and how **dinaciclib** intervenes.



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This model illustrates how **dinaciclib**, by inhibiting CDK1, can reactivate apoptosis and re-sensitize cancer cells to cisplatin [3].

Key Insights for Research and Development

- **Overcoming Platinum Resistance:** A consistent finding across studies is that **cisplatin resistance does not confer cross-resistance to dinaciclib**. This makes it a compelling candidate for treating refractory and relapsed disease [1] [2].
- **Broad Applicability:** Efficacy has been demonstrated in a wide range of solid tumors, suggesting its potential could extend to other cisplatin-resistant malignancies [1] [2] [3].

- **Synergy with Standard Chemotherapy:** The additive or synergistic effects observed when **dinaciclib** is combined with cisplatin provide a strong rationale for its use within existing treatment frameworks, rather than as a standalone replacement [1] [4].

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